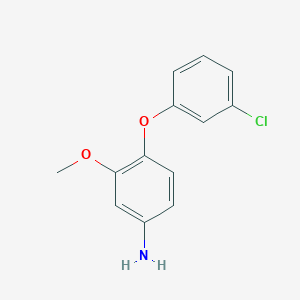
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, iodine, and a cyclopropylmethoxy group
Métodos De Preparación
The synthesis of 1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride, while iodination can be carried out using iodine and an oxidizing agent such as nitric acid.
Etherification: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the appropriate cyclopropylmethanol derivative with a suitable leaving group on the benzene ring, often facilitated by a base such as potassium carbonate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide for hydroxylation and amines for amination.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids, while reduction with reducing agents like lithium aluminum hydride can yield corresponding hydrocarbons.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound can be used in the design and synthesis of novel materials with specific electronic or optical properties, useful in the development of sensors, catalysts, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene depends on its specific application and the molecular targets involved
Binding to Enzymes or Receptors: The halogen atoms and the cyclopropylmethoxy group can enhance binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity.
Electron Transfer: The compound’s ability to undergo redox reactions can facilitate electron transfer processes, which are crucial in many biochemical pathways.
Comparación Con Compuestos Similares
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-4-methoxy-2-iodobenzene: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-Bromo-4-(cyclopropylmethoxy)-2-iodobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and potential for diverse applications.
Propiedades
IUPAC Name |
1-chloro-4-(cyclopropylmethoxy)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVSMCNOBNZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














